molecular formula C14H17NO4 B2999502 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid CAS No. 63427-91-8

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid

Cat. No.: B2999502
CAS No.: 63427-91-8
M. Wt: 263.293
InChI Key: RPUQYVRDBWUEOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-methylpyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of reagents such as benzyl chloroformate and a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The Cbz group provides stability and protection to the amino group, allowing for selective reactions and interactions with other molecules .

Comparison with Similar Compounds

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and stability provided by the Cbz group.

Properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUQYVRDBWUEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the solution of 1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (3.1 g, 10.8 mmol) in the mixture of Methanol (20 mL) and water (20 mL) was added lithium hydroxide monohydrate (0.9 g, 21.6 mmol). The mixture was stirred at 30° C. for 3 h. The resulting mixture was treated with 5N hydrochloric acid to pH=2 and filtrated, washed with water, dried in vacuum at 45° C. 1.9 g of 1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid was obtained. Yield: 67%. LC-MS (ESI) m/z: 264 (M+1)+.
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3.1 g
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20 mL
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20 mL
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lithium hydroxide monohydrate
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0.9 g
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Synthesis routes and methods II

Procedure details

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